molecular formula C16H13NOS B2868385 3-Phenyl-5-[(phenylthio)methyl]isoxazole CAS No. 478048-74-7

3-Phenyl-5-[(phenylthio)methyl]isoxazole

Cat. No.: B2868385
CAS No.: 478048-74-7
M. Wt: 267.35
InChI Key: ALOSNTJZINUQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-[(phenylthio)methyl]isoxazole (CAS: 106808-15-5, molecular formula: C₁₆H₁₃NOS) is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a phenyl group and at position 5 with a (phenylthio)methyl moiety. The phenylthio group (–S–C₆H₅) introduces sulfur-based electron-donating properties, influencing reactivity and intermolecular interactions. This compound is structurally related to pharmacologically active isoxazole derivatives but is distinguished by its unique sulfur-containing substituent, which may enhance lipophilicity and metabolic stability compared to oxygen or nitrogen analogs .

Properties

IUPAC Name

3-phenyl-5-(phenylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOSNTJZINUQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including 3-Phenyl-5-[(phenylthio)methyl]isoxazole, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods: Industrial production methods for isoxazoles typically involve large-scale cycloaddition reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5-[(phenylthio)methyl]isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of isoxazole derivatives with different substituents, while reduction reactions can yield reduced forms of the compound with altered functional groups .

Scientific Research Applications

3-Phenyl-5-[(phenylthio)methyl]isoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s potential biological activity makes it a candidate for drug discovery and development. Additionally, its unique chemical properties make it valuable in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[(phenylthio)methyl]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The thioether group in 3-Phenyl-5-[(phenylthio)methyl]isoxazole enhances electron density compared to sulfonyl derivatives (e.g., phenylsulfonyl in CAS 106808-15-5), which are electron-withdrawing .
  • Lipophilicity : Benzylthio-substituted analogs (e.g., 5-benzylsulfanyl-3-phenylisoxazole) exhibit higher LogP values, suggesting greater membrane permeability .

Structural and Crystallographic Insights

  • 3-Phenyl-5-(nitromethyl)-4,5-dihydroisoxazole (): X-ray diffraction revealed a twisted nitromethyl group (63.7° relative to the isoxazole ring), highlighting conformational flexibility absent in rigid analogs like 3-Phenyl-5-[(phenylthio)methyl]isoxazole .

Biological Activity

3-Phenyl-5-[(phenylthio)methyl]isoxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Phenyl-5-[(phenylthio)methyl]isoxazole features an isoxazole ring, which is known for its significant biological activity. The presence of the phenylthio group enhances the compound's interaction with biological targets, making it a valuable candidate for drug development.

The biological activity of 3-Phenyl-5-[(phenylthio)methyl]isoxazole is primarily attributed to its ability to interact with various biological targets. The isoxazole ring participates in redox reactions, modulating enzyme activity and influencing cellular processes. Additionally, the compound may affect cellular membranes and DNA, leading to its observed pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that 3-Phenyl-5-[(phenylthio)methyl]isoxazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showcasing effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-Phenyl-5-[(phenylthio)methyl]isoxazole

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Staphylococcus aureus0.15 µM

This table indicates that the compound has a potent inhibitory effect on several pathogenic bacteria, making it a promising candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, 3-Phenyl-5-[(phenylthio)methyl]isoxazole has shown potential as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various isoxazole derivatives, including 3-Phenyl-5-[(phenylthio)methyl]isoxazole. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of 3-Phenyl-5-[(phenylthio)methyl]isoxazole on human cell lines. The MTT assay revealed that the compound had low cytotoxicity against normal cells while maintaining efficacy against cancer cell lines, indicating a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-5-[(phenylthio)methyl]isoxazole
Reactant of Route 2
Reactant of Route 2
3-Phenyl-5-[(phenylthio)methyl]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.